

Mass Spectrometry of 5-fluoro-N-methyl-2-nitroaniline: A Comparative Guide

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Compound of Interest

Compound Name: 5-fluoro-N-methyl-2-nitroaniline

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In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for determining molecular weight and deducing structural information through fragmentation analysis. This guide provides a comparative overview of the mass spectrometric behavior of **5-fluoro-N-methyl-2-nitroaniline**, a substituted aromatic amine of interest in drug development and material science. By comparing its anticipated mass spectral characteristics with those of structurally related analogs, this document offers researchers a predictive framework for the analysis of this compound.

Comparative Analysis of Molecular Ions

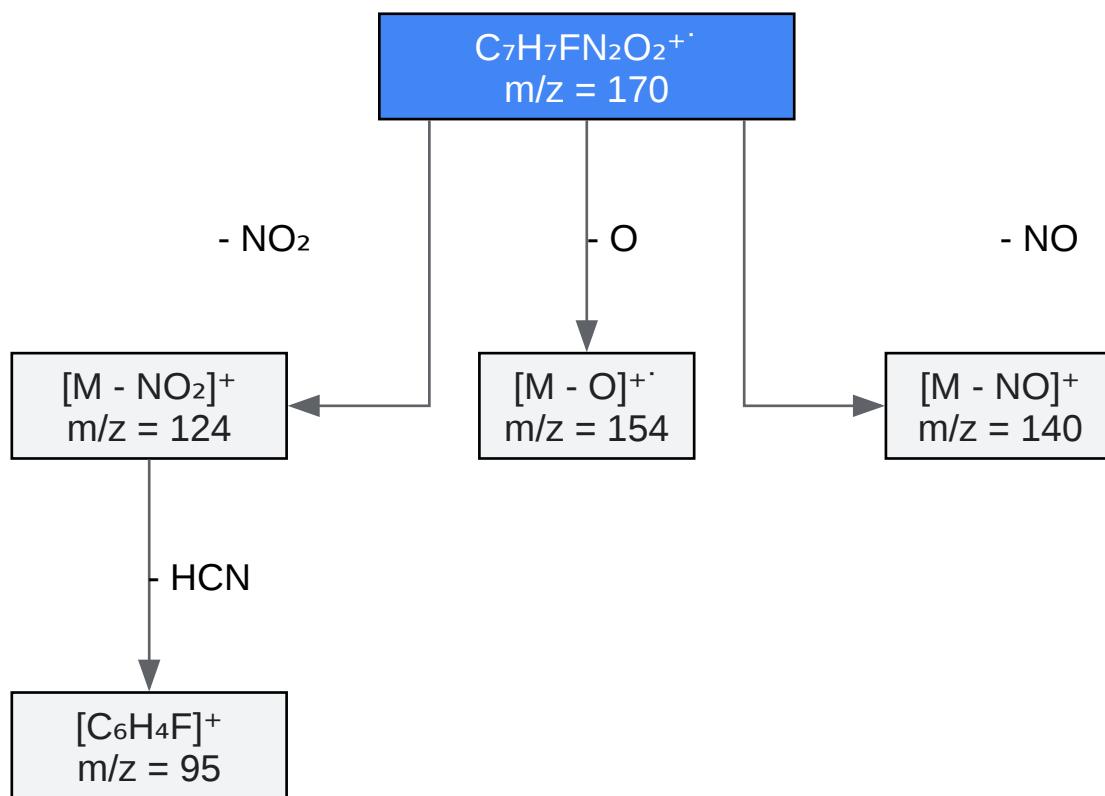
The initial step in mass spectrometric analysis is the determination of the molecular weight via the molecular ion peak (M^+). The introduction of fluorine and a methyl group imparts a distinct mass-to-charge ratio (m/z) to the parent aniline structure. The table below compares the molecular weights of **5-fluoro-N-methyl-2-nitroaniline** with key analogs.

Compound	Molecular Formula	Molecular Weight (g/mol)
5-fluoro-N-methyl-2-nitroaniline	$C_7H_7FN_2O_2$	170.14
N-methyl-2-nitroaniline ^{[1][2][3]}	$C_7H_8N_2O_2$	152.15
5-fluoro-2-nitroaniline ^[4]	$C_6H_5FN_2O_2$	156.12
2-nitroaniline ^[5]	$C_6H_6N_2O_2$	138.12

Predicted Fragmentation Pathways

While a direct experimental mass spectrum for **5-fluoro-N-methyl-2-nitroaniline** is not readily available in public databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation of related nitroaromatic and aniline compounds. The primary fragmentation events are expected to involve the loss of the nitro group (-NO₂) and subsequent cleavages around the amine substituent.

A proposed fragmentation pathway is illustrated below:



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Figure 1. Proposed EI fragmentation pathway for **5-fluoro-N-methyl-2-nitroaniline**.

Comparative Fragmentation Data

The following table summarizes the expected key fragments for **5-fluoro-N-methyl-2-nitroaniline** and compares them with observed fragments from its structural analogs. This comparison highlights the influence of the fluoro and N-methyl groups on the fragmentation process.

Compound	Molecular Ion (M ⁺)	[M-NO ₂] ⁺	Other Key Fragments (m/z)
5-fluoro-N-methyl-2-nitroaniline (Predicted)	170	124	154 ([M-O] ⁺), 140 ([M-NO] ⁺), 95 ([C ₆ H ₄ F] ⁺)
N-methyl-2-nitroaniline	152	106	136 ([M-O] ⁺), 122 ([M-NO] ⁺), 77 ([C ₆ H ₅] ⁺)
4-fluoro-2-nitroaniline ^[6]	156	110	126 ([M-NO] ⁺), 95 ([C ₆ H ₄ F] ⁺), 83
2-nitroaniline	138	92	108 ([M-NO] ⁺), 65 ([C ₅ H ₅] ⁺)

Experimental Protocols

For researchers seeking to acquire mass spectra of **5-fluoro-N-methyl-2-nitroaniline**, a generalized protocol for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is provided. These serve as a starting point and may require optimization based on the specific instrumentation used.

GC-MS Protocol

This method is suitable for volatile and thermally stable compounds like the target analyte.

- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or acetonitrile.
- Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 300.

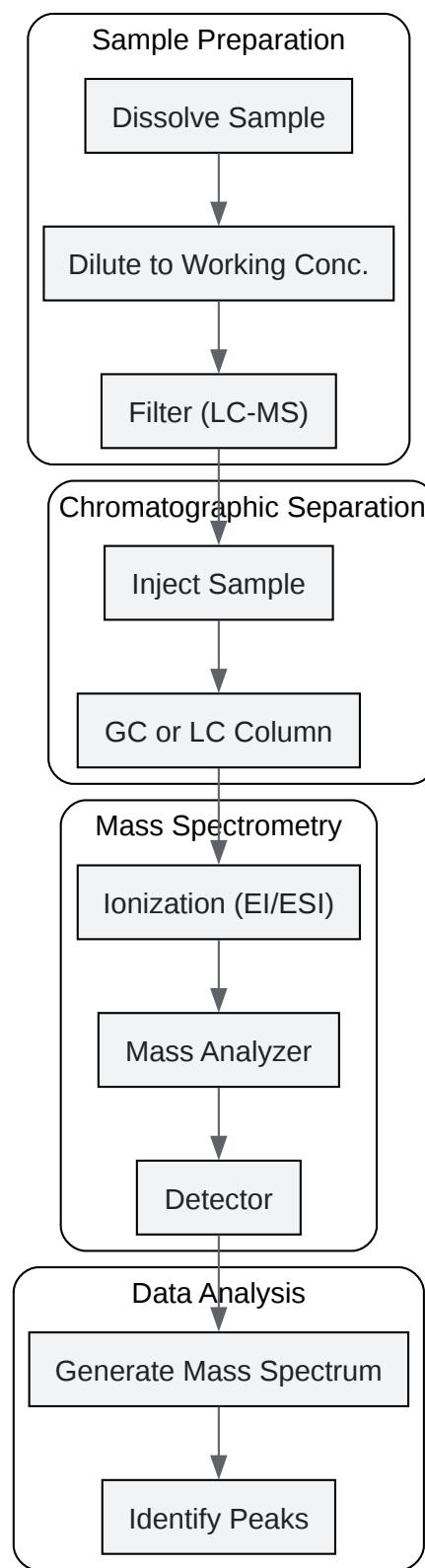
LC-MS/MS Protocol

LC-MS is a powerful alternative, particularly for complex mixtures or when higher sensitivity is required.[7][8][9]

- Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.[8]
- Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.[7]
- LC Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 0.3 mL/min.
- MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3.5 kV.

- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Analysis Mode: Full scan for precursor identification, followed by product ion scan (MS/MS) of the primary molecular ion to confirm fragmentation.

The general workflow for these analytical methods is depicted below.



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Figure 2. General workflow for MS analysis of aromatic amines.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of **5-fluoro-N-methyl-2-nitroaniline** based on a comparative analysis of its structural analogs. The provided data tables and predicted fragmentation pathways offer a valuable resource for researchers in identifying and characterizing this compound. The detailed experimental protocols serve as a robust starting point for method development, enabling accurate and reliable analysis in various research and development settings.

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